molecular formula C9H12FNO3 B058633 1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci) CAS No. 115562-28-2

1,2-Benzenediol,4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]-(9ci)

Cat. No.: B058633
CAS No.: 115562-28-2
M. Wt: 201.19 g/mol
InChI Key: DKBXREAGJFVVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a catecholamine derivative. Catecholamines are a class of compounds that play significant roles in the body’s response to stress and are involved in various physiological processes. This compound is structurally related to adrenaline and noradrenaline, which are critical neurotransmitters and hormones in the human body .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce de-fluorinated or de-methylated derivatives .

Scientific Research Applications

4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.

    Biology: Researchers use it to investigate the physiological and biochemical roles of catecholamines.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in treating conditions related to the nervous system.

    Industry: It may be used in the synthesis of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. These receptors are part of the sympathetic nervous system and mediate the effects of catecholamines. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to the presence of the fluoro group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, bioavailability, and receptor binding affinity compared to its non-fluorinated counterparts .

Properties

CAS No.

115562-28-2

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3

InChI Key

DKBXREAGJFVVAP-UHFFFAOYSA-N

SMILES

CNCC(C1=CC(=C(C=C1F)O)O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1F)O)O)O

Synonyms

1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI)

Origin of Product

United States

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